O-Methyl mycophenolate mofetil

Description

Properties

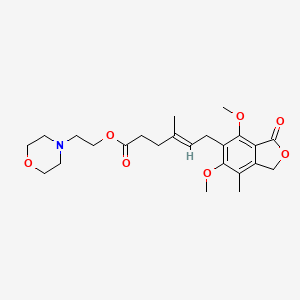

IUPAC Name |

2-morpholin-4-ylethyl (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO7/c1-16(6-8-20(26)31-14-11-25-9-12-30-13-10-25)5-7-18-22(28-3)17(2)19-15-32-24(27)21(19)23(18)29-4/h5H,6-15H2,1-4H3/b16-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOEZVGVALFAIMS-FZSIALSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157455 |

Source

|

| Record name | O-Methyl mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322681-37-7 |

Source

|

| Record name | O-Methyl mycophenolate mofetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322681377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl mycophenolate mofetil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methyl Mycophenolate Mofetil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYL MYCOPHENOLATE MOFETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1540AFX387 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Strategic Synthesis and High-Purity Isolation of O-Methyl Mycophenolate Mofetil: A Guide for Analytical Standard Preparation

An In-Depth Technical Guide for Drug Development Professionals

Mycophenolate Mofetil serves as a prodrug, which is rapidly metabolized in the body to its active form, Mycophenolic Acid (MPA).[1][2][3] The therapeutic efficacy of MMF hinges on the ability of MPA to act as a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[2][4] This enzyme is pivotal in the de novo pathway for guanine nucleotide synthesis, a process upon which T and B lymphocytes are highly dependent for proliferation.[2][4] By selectively starving these immune cells of essential DNA building blocks, MMF effectively suppresses the immune response, making it a cornerstone therapy for preventing organ transplant rejection and treating autoimmune diseases.[1][2][3]

Given the critical nature of MMF, ensuring its purity is paramount. Process-related impurities, such as O-Methyl Mycophenolate Mofetil, must be identified, quantified, and controlled. This guide details the chemical synthesis of this specific impurity to serve as a certified reference material, followed by a robust purification protocol designed to achieve the high level of purity required for analytical applications.

Part 1: Chemical Synthesis Pathway

The synthesis of this compound is approached as a two-stage process. The foundational logic is to first introduce the target methyl group onto the phenolic hydroxyl of the Mycophenolic Acid backbone before proceeding with the esterification that attaches the characteristic morpholinoethyl side-chain.

Causality of the Synthetic Strategy

The chosen pathway prioritizes the selective methylation of Mycophenolic Acid (MPA) as the initial step. The phenolic hydroxyl group on MPA is more acidic than the tertiary alcohol within the lactone ring, allowing for its preferential deprotonation and subsequent reaction with a methylating agent. Attempting esterification first would introduce a basic morpholine moiety that could complicate the subsequent methylation step by acting as a competing nucleophile or base. Therefore, pre-methylation of MPA is the more controlled and efficient strategy.

The second stage involves the esterification of the carboxylic acid group of the newly formed O-Methyl Mycophenolic Acid with 2-(4-morpholinyl)ethanol. To achieve high conversion and minimize side reactions, the carboxylic acid is first activated by converting it to a more reactive acyl chloride. This intermediate readily reacts with the alcohol to form the desired ester bond.

Visualizing the Synthesis Workflow

Sources

- 1. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]

- 3. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide: A Comparative Framework for Evaluating the Immunosuppressive Properties of Mycophenolate Mofetil and its Novel Derivative, O-Methyl Mycophenolate Mofetil

Abstract

Mycophenolate mofetil (MMF) is a cornerstone immunosuppressive agent, pivotal in preventing allograft rejection and managing autoimmune diseases.[1][2][3] Its clinical efficacy is derived from its active metabolite, mycophenolic acid (MPA), a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).[4][5][6] The continuous pursuit of agents with improved therapeutic indices necessitates the exploration of novel structural analogs. This guide provides a comprehensive technical framework for the direct comparison of MMF with a potential derivative, O-Methyl mycophenolate mofetil (O-Me-MMF). We delve into the established mechanism of MMF, postulate the structure of O-Me-MMF, and present a rigorous, self-validating experimental workflow to characterize and compare their immunosuppressive activities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation immunomodulatory compounds.

Section 1: Mycophenolate Mofetil (MMF) - The Clinical and Mechanistic Benchmark

Introduction and Clinical Significance

Mycophenolate mofetil, marketed as CellCept®, is the 2-morpholinoethyl ester prodrug of mycophenolic acid (MPA).[7] Since its FDA approval in 1995, it has become a standard of care in combination with other immunosuppressants like calcineurin inhibitors and corticosteroids to prevent acute rejection of cardiac, hepatic, and renal allografts.[7] Its application has also expanded to the treatment of various autoimmune and inflammatory conditions, including lupus nephritis.[1][5] A key advantage over agents like azathioprine is its targeted cytostatic effect on lymphocytes, and unlike calcineurin inhibitors, it is generally not associated with nephrotoxicity or fibrosis.[1][7]

Pharmacokinetics: The Journey from Prodrug to Active Metabolite

Upon oral administration, MMF is rapidly and extensively absorbed and hydrolyzed by plasma and tissue esterases to release the biologically active metabolite, MPA.[2][8] MPA is subsequently metabolized in the liver, primarily via glucuronidation, to an inactive glucuronide metabolite (MPAG) which is excreted in the urine.[8] This conversion from an inactive prodrug to the active form is a critical first step for its immunosuppressive action.

Core Mechanism of Action: Selective Inhibition of IMPDH

The immunosuppressive effect of MMF is exerted entirely by MPA. MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH).[5][9] This enzyme is the rate-limiting step in the de novo synthesis of guanine nucleotides.[6]

There are two isoforms of IMPDH:

-

IMPDH Type I: Constitutively expressed in most cell types.

-

IMPDH Type II: Upregulated and predominantly expressed in activated T and B lymphocytes.[6]

MPA is approximately five times more potent in its inhibition of the type II isoform.[6] Lymphocytes are uniquely dependent on the de novo pathway for purine synthesis, whereas other cell types can utilize salvage pathways.[4] This dual selectivity—for an enzyme isoform and a specific metabolic pathway—results in a potent cytostatic effect on proliferating lymphocytes, thereby suppressing both cell-mediated and humoral immune responses.[1][4][5] By depleting intracellular guanosine nucleotide pools, MPA arrests DNA and RNA synthesis, preventing the clonal expansion of T and B cells that is central to an immune response.[4]

Additional mechanisms that contribute to the efficacy of MPA include the suppression of glycosylation of adhesion molecules, which reduces the recruitment of immune cells to sites of inflammation, and the potential induction of apoptosis in activated T-lymphocytes.[1][6][10]

Hypothesized Pharmacological Ramifications

The methylation of the phenolic hydroxyl group could have several significant consequences:

-

Prodrug Status: MMF is a prodrug of MPA. O-Me-MMF would be a prodrug of O-Me-MPA. The critical question is whether O-Me-MPA itself is active. The phenolic hydroxyl group of MPA is crucial for its binding to the NAD+ site of the IMPDH enzyme. Masking this group as a methyl ether would likely abolish or severely diminish its inhibitory activity. Therefore, for O-Me-MMF to be an effective immunosuppressant, the O-methyl group would need to be cleaved in vivo to regenerate MPA, making O-Me-MPA a second-level prodrug.

-

Binding to IMPDH: If O-Me-MPA is the final metabolite and is not demethylated, its ability to inhibit IMPDH would be expected to be significantly lower than MPA's, as the key hydrogen-bonding interactions would be lost.

-

Pharmacokinetics: Methylation could alter the molecule's lipophilicity, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. It might change its susceptibility to esterase hydrolysis or hepatic glucuronidation.

Section 3: A Framework for Comparative Immunosuppressive Profiling

To quantitatively compare the immunosuppressive properties of MMF and O-Me-MMF, a tiered experimental approach is required, moving from direct target engagement to cellular function.

Experimental Workflow Visualization

The logical flow of experiments is designed to first assess the direct interaction with the molecular target (IMPDH) and then to measure the downstream functional consequences in the target cell population (lymphocytes).

Key Assays and Methodologies

-

Rationale & Causality: This is a direct, cell-free biochemical assay that measures the ability of a compound to inhibit the target enzyme, IMPDH. [11][12]It provides a quantitative measure of potency (IC50) and is essential for determining if the hypothesized active metabolite (O-Me-MPA) retains activity against the enzyme. The assay works by monitoring the production of NADH, a product of the IMPDH-catalyzed reaction, which absorbs light at 340 nm. [11][12]

-

Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer of 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, and 0.1 mg/ml BSA. [12] * Enzyme: Use purified recombinant human IMPDH type II. [12]Dilute to a working concentration in Assay Buffer.

-

Substrates: Prepare stock solutions of Inosine Monophosphate (IMP) and β-Nicotinamide Adenine Dinucleotide (NAD+) in Assay Buffer. [12] * Test Compounds: Prepare serial dilutions of the active metabolites (MPA as a positive control, and the test compound O-Me-MPA) in a suitable solvent like DMSO, then dilute further in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of Assay Buffer.

-

Add 10 µL of the test compound dilution (or solvent for control wells).

-

Add 20 µL of NAD+ solution (final concentration ~250 µM). [13] * Add 10 µL of the diluted IMPDH enzyme solution.

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

-

Initiate Reaction:

-

Start the reaction by adding 10 µL of IMP solution (final concentration ~250 µM). [13] 4. Data Acquisition:

-

Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm.

-

Measure the absorbance kinetically every 30-60 seconds for 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

-

-

-

Rationale & Causality: This cell-based functional assay measures the downstream effect of IMPDH inhibition: the suppression of lymphocyte proliferation. [14][15]It is the most relevant in vitro model for assessing immunosuppressive activity. This protocol will test the prodrugs (MMF and O-Me-MMF) as they must be taken up by the cells and converted to their active forms to exert an effect.

-

Step-by-Step Protocol:

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

-

Collect whole human blood in heparinized tubes.

-

Dilute the blood 1:1 with Phosphate Buffered Saline (PBS).

-

Carefully layer the diluted blood over a Ficoll-Paque density gradient solution in a conical tube. [15] * Centrifuge at 900xg for 30 minutes with the brake off. [15] * Carefully aspirate the layer of mononuclear cells (the "buffy coat").

-

Wash the cells twice with PBS or HBSS, centrifuging at 400xg for 10 minutes. [15] * Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin).

-

Count cells and assess viability using trypan blue exclusion; viability should be >90%. [15]Adjust cell density to 1 x 10^6 cells/mL.

-

-

Assay Setup (96-well plate format):

-

Prepare serial dilutions of the test prodrugs (MMF and O-Me-MMF) in complete RPMI medium at 2x the final desired concentration.

-

Add 100 µL of the cell suspension (1 x 10^5 cells) to each well.

-

Add 100 µL of the 2x compound dilutions to the appropriate wells.

-

Controls: Include wells with cells only (unstimulated), cells with a mitogen like Phytohemagglutinin (PHA) (stimulated positive control), and medium only (blank).

-

Add a mitogen (e.g., PHA at 5 µg/mL) to all wells except the unstimulated and blank controls to induce proliferation.

-

-

Incubation:

-

Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2. [16] 4. Measurement of Proliferation (MTT Method):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. [17] * Incubate for an additional 4 hours. Viable, proliferating cells will reduce the yellow MTT to purple formazan crystals. [17] * Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [17] * Incubate overnight in the dark at room temperature.

-

-

Data Acquisition & Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance (blank wells).

-

Calculate the percentage of proliferation inhibition relative to the stimulated control.

-

Determine the EC50 value (the concentration that causes 50% inhibition of proliferation) by plotting inhibition vs. log concentration.

-

-

Section 4: Data Presentation and Interpretation

Quantitative data from the described assays should be summarized for clear, direct comparison. This allows for an at-a-glance assessment of the relative potency and efficacy of the compounds.

Comparative Pharmacological Data

| Parameter | Mycophenolic Acid (MPA) | O-Methyl-MPA | Mycophenolate Mofetil (MMF) | O-Methyl-MMF |

| Target Potency | ||||

| IMPDH IC50 (nM) | Expected Value | Experimental Value | N/A (Prodrug) | N/A (Prodrug) |

| Cellular Efficacy | ||||

| Lymphocyte Proliferation EC50 (nM) | Experimental Value | Experimental Value | Expected Value | Experimental Value |

| Selectivity Index | ||||

| (Cytotoxicity EC50) / (Proliferation EC50) | Experimental Value | Experimental Value | Experimental Value | Experimental Value |

Table Explanation:

-

IMPDH IC50: Measures the direct potency of the active metabolites against the target enzyme. A lower value indicates higher potency.

-

Lymphocyte Proliferation EC50: Measures the functional potency of both the active forms and the prodrugs in a cellular context. A lower value indicates higher immunosuppressive efficacy.

-

Selectivity Index: A ratio derived from comparing the EC50 in a lymphocyte proliferation assay to the EC50 from a cytotoxicity assay on a non-lymphoid, non-proliferating cell line. A higher index is desirable, indicating the compound is more toxic to target lymphocytes than to other cells.

Conclusion

References

-

Allison, A. C., & Eugui, E. M. (2000). Mechanisms of action of mycophenolate mofetil. Immunopharmacology, 47(2-3), 85-118. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Mycophenolate Mofetil? Patsnap. [Link]

-

Weimer, E. T., et al. (2016). The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy. Frontiers in Immunology, 7, 483. [Link]

-

Kliszcz, J., et al. (2022). Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue. Pharmacological Reports, 74(4), 784-797. [Link]

-

Shaw, L. M., et al. (1998). Mycophenolate mofetil: a unique immunosuppressive agent. American Journal of Health-System Pharmacy, 55(18), 1955-1966. [Link]

-

Kliszcz, J., et al. (2022). Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue. National Library of Medicine. [Link]

-

Uchida, M., et al. (2018). Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Scientific Reports, 8(1), 16999. [Link]

-

Töz, H., et al. (2011). A comparison of mycophenolate mofetil with mycophenolate sodium in renal transplant recipients on tacrolimus-based treatment. Transplantation Proceedings, 43(3), 833-836. [Link]

-

NCI Nanotechnology Characterization Laboratory. (2013). Leukocyte Proliferation Assay (Immunosuppression). NCL Method ITA-6.3. [Link]

-

Töz, H., et al. (2011). A Comparative Study of Mycophenolate Mofetil with Mycophenolate Sodium in Kidney Transplant Recipients on Tacrolimus-Based Treat. International Scientific Organization. [Link]

-

Sucher, R., et al. (2016). A Polyclonal Immune Function Assay Allows Dose-Dependent Characterization of Immunosuppressive Drug Effects but Has Limited Clinical Utility for Predicting Infection on an Individual Basis. Frontiers in Immunology, 7, 603. [Link]

-

NCI Nanotechnology Characterization Laboratory. (2013). Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression). NCL Method ITA-6.1. [Link]

-

NOVOCIB. (2025). Active Human IMPDH Type 2 Enzyme. NOVOCIB. [Link]

-

van Hest, R. M., et al. (2006). Pharmacokinetic and pharmacodynamic comparison of enteric-coated mycophenolate sodium and mycophenolate mofetil in maintenance renal transplant patients. Therapeutic Drug Monitoring, 28(5), 629-635. [Link]

-

Anonymous. (n.d.). Lab 15. Lymphocyte Proliferation Assay. Course Hero. [Link]

-

Wang, X., et al. (2017). Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. Proceedings of the National Academy of Sciences, 114(29), 7642-7647. [Link]

-

Mayo Clinic Laboratories. (n.d.). LPAGF - Overview: Lymphocyte Proliferation to Antigens, Blood. Mayo Clinic Laboratories. [Link]

-

Tedesco-Silva, H., et al. (2013). Superior Efficacy of Enteric-coated Mycophenolate vs Mycophenolate Mofetil in De Novo Transplant Recipients: Pooled Analysis. Transplantation, 96(4S), 31. [Link]

-

Allison, A. C., & Eugui, E. M. (2000). Mycophenolate mofetil and its mechanism of action. ResearchGate. [Link]

-

González, F., et al. (2011). Descriptive retrospective comparative study between two brands of mycophenolate mofetil used in Uruguay: innovator versus generic (Suprimun). Transplantation Proceedings, 43(9), 3237-3242. [Link]

-

Hornsveld, M., & Beztsinna, N. (2025). Analyzing the Suppressive TME in in Vitro Based Assays with Live Q&A. YouTube. [Link]

-

Fact.MR. (2026). Immunosuppressants Kits Market | Global Industry Analysis & Outlook - 2036. Fact.MR. [Link]

-

ChemBK. (n.d.). Mycophenolate mofetil. ChemBK. [Link]

-

Wikipedia. (n.d.). Mycophenolic acid. Wikipedia. [Link]

-

PubChem. (n.d.). Mycophenolate Mofetil. National Center for Biotechnology Information. [Link]

-

Allison, A. C., & Eugui, E. M. (2000). Mechanisms of action of mycophenolate mofetil. Semantic Scholar. [Link]

-

Anonymous. (2024). The Difference Between Mycophenolate Mofetil (MMF) and Mycophenolate Sodium (MPS). LinkedIn. [Link]

-

Zhang, Y., et al. (2023). The synthetic route of mycophenolate mofetil (MMF). ResearchGate. [Link]

- Aronhime, J., et al. (2005). Process for preparation of mycophenolate mofetil and other esters of mycophenolic acid.

Sources

- 1. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mycophenolate mofetil: a unique immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mycophenolic acid - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Mycophenolate Mofetil? [synapse.patsnap.com]

- 5. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. Frontiers | Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue [frontiersin.org]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Active Human IMPDH Type 2 Enzyme [novocib.com]

- 14. The Immunobiogram, a Novel In Vitro Assay to Evaluate Treatment Resistance in Patients Receiving Immunosuppressive Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Leukocyte Proliferation Assay (Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Leukocyte Proliferation Assay (Immunostimulation and Immunosuppression) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Lab13 [science.umd.edu]

Whitepaper: Assessing the In Vitro Stability of O-Methyl Mycophenolate Mofetil in Cell Culture Media

An In-Depth Technical Guide for Researchers

Abstract: O-Methyl mycophenolate mofetil (OM-MMF) is a derivative of mycophenolate mofetil (MMF), a widely used immunosuppressive agent. As an ester-containing prodrug, the stability of OM-MMF in aqueous cell culture environments is a critical parameter that dictates its effective concentration and the interpretation of experimental results. This guide provides a comprehensive framework for understanding, evaluating, and mitigating the challenges associated with the in vitro hydrolysis of OM-MMF. We delve into the mechanisms of degradation, present validated protocols for stability assessment, and offer strategic insights to ensure the integrity and reproducibility of research data.

Introduction: The Prodrug Stability Imperative

This compound (OM-MMF) is structurally analogous to mycophenolate mofetil (MMF), a prodrug that is rapidly converted to its active metabolite, mycophenolic acid (MPA), by esterases in the body.[1][2][3] This conversion is essential for its therapeutic effect. For researchers utilizing OM-MMF in vitro, this inherent instability presents a significant experimental variable. The compound added to the culture flask is not necessarily the compound interacting with the cells throughout the duration of an experiment.

The core challenge stems from the hydrolysis of the morpholinoethyl ester bond, a reaction that can be catalyzed by both chemical and enzymatic factors present in standard cell culture media.[4][5][6] Understanding the rate and extent of this conversion is paramount. Without this knowledge, researchers risk misinterpreting dose-response relationships, attributing biological effects to the prodrug when the active metabolite is responsible, and facing a lack of experimental reproducibility. This guide provides the foundational principles and actionable protocols to control for this critical variable.

The Chemistry of OM-MMF Instability

The susceptibility of OM-MMF to degradation is rooted in its chemical structure. The key feature is the ester linkage that connects the active O-Methyl mycophenolic acid (OM-MPA) core to a morpholinoethyl group.

The primary degradation pathway in a biological context is the hydrolysis of this ester bond.

Mechanisms of Hydrolysis

A. Chemical (Abiotic) Hydrolysis: This is the non-enzymatic cleavage of the ester bond by water. The rate of this reaction is highly dependent on pH and temperature.[8][9] Studies on the parent compound, MMF, show that it is most stable in acidic conditions (pH 2.0-3.5) and degrades more rapidly as the pH becomes neutral or alkaline (pH 6.0-8.2).[8][9] Since standard cell culture media are buffered to a physiological pH of ~7.4, a baseline level of chemical hydrolysis is expected.

B. Enzymatic Hydrolysis: This is the most significant contributor to OM-MMF degradation in vitro. It is catalyzed by carboxylesterases, enzymes abundant in tissues and plasma.[1][4] A common supplement in cell culture, Fetal Bovine Serum (FBS), is a rich source of these esterases.[6] Therefore, the presence and concentration of serum in the culture medium will dramatically accelerate the conversion of OM-MMF to its active metabolite, OM-MPA.[4]

The diagram below illustrates this primary degradation pathway.

Caption: Primary hydrolytic pathway of OM-MMF in culture media.

Designing a Robust Stability Study

A self-validating protocol is essential for determining the stability profile of OM-MMF in your specific experimental system. The objective is to quantify the concentration of the parent compound (OM-MMF) over time under standard culture conditions.

Experimental Workflow

The following workflow provides a systematic approach to assessing stability.

Caption: Workflow for assessing OM-MMF stability in vitro.

Step-by-Step Experimental Protocol

1. Preparation of Solutions:

- Prepare a concentrated stock solution of OM-MMF (e.g., 10-50 mM) in a non-aqueous solvent such as DMSO. Store at -20°C or -80°C.

- On the day of the experiment, warm the stock solution to room temperature.

- Prepare the test media. It is critical to include all relevant conditions, for example:

- Medium A: Basal medium + 10% active FBS.

- Medium B: Basal medium + 10% heat-inactivated FBS (56°C for 30 min).

- Medium C: Basal medium, serum-free.

- Spike the OM-MMF stock solution into each pre-warmed (37°C) test medium to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.1%) and consistent across all conditions.

2. Incubation and Sampling:

- Immediately after spiking, collect the first aliquot. This is your crucial T=0 time point.

- Place the flasks/plates containing the solutions in a standard cell culture incubator (37°C, 5% CO₂). Note: This initial study is performed cell-free to isolate the stability in the medium itself.

- Collect subsequent aliquots at predetermined time points (e.g., 2, 4, 8, 24, and 48 hours).

- Critical Step: Upon collection, samples must be immediately processed to halt further degradation. This can be achieved by:

- Adding acid (e.g., ortho-phosphoric acid) to lower the pH.[10]

- Flash-freezing in liquid nitrogen and storing at -80°C until analysis.

3. Analytical Quantification (HPLC-UV):

- Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely available method for separating and quantifying MMF and its metabolites.[8][10][11][12]

- Method Example:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

- Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent like acetonitrile.[8][11]

- Flow Rate: 0.7-1.0 mL/min.

- Detection: UV absorbance at a wavelength where OM-MMF has a strong signal (e.g., ~216 nm or 250 nm for MMF).[11][13]

- Quantification: Create a standard curve using known concentrations of a pure OM-MMF analytical standard. Calculate the concentration in the test samples by comparing their peak areas to the standard curve.

4. Data Analysis:

- For each condition, calculate the percentage of OM-MMF remaining at each time point relative to the T=0 concentration.

- Plot the percentage of OM-MMF remaining versus time.

- Determine the half-life (t½), which is the time required for the concentration of OM-MMF to decrease by 50%.

Interpreting the Data and Strategic Implications

The results from the stability assay will directly inform your experimental design.

Expected Outcomes & Data Presentation

You should expect to see significantly faster degradation in media containing active FBS compared to serum-free or heat-inactivated FBS conditions.

Table 1: Example Stability Data for OM-MMF (10 µM) in Culture Media at 37°C

| Time (Hours) | % OM-MMF Remaining (Serum-Free Medium) | % OM-MMF Remaining (+10% Heat-Inactivated FBS) | % OM-MMF Remaining (+10% Active FBS) |

| 0 | 100% | 100% | 100% |

| 2 | 98% | 91% | 65% |

| 4 | 96% | 83% | 42% |

| 8 | 91% | 68% | 18% |

| 24 | 75% | 35% | <5% |

| t½ (Est.) | ~40 hours | ~15 hours | ~3.5 hours |

Note: This is illustrative data based on the known behavior of ester prodrugs.

Mitigation Strategies

Based on your stability data, you can implement strategies to ensure a more consistent and defined exposure of your cells to the intended compound.

| Strategy | Rationale & Causality | Considerations |

| Use Serum-Free Medium | Eliminates the primary source of esterase activity, dramatically increasing the half-life of OM-MMF. | May not be suitable for all cell types or assays that require serum-derived growth factors. |

| Use Heat-Inactivated FBS | Heat treatment (56°C, 30 min) denatures a significant portion of enzymatic activity, including esterases, slowing down OM-MMF hydrolysis compared to active FBS. | Some batch-to-batch variability in residual esterase activity can still exist. Stability should still be verified. |

| Shorten Experiment Duration | If the half-life is short, conduct critical endpoint measurements within a timeframe where the majority of the parent compound is still present (e.g., within one half-life). | Not always feasible for experiments requiring long-term incubation (e.g., differentiation assays). |

| Replenish Compound | For longer experiments, perform partial or full media changes with freshly prepared OM-MMF at regular intervals (e.g., every 12 or 24 hours) to maintain a more stable concentration. | Can be labor-intensive and may perturb the cells. |

| Co-evaluate Metabolite | If OM-MPA is commercially available, test its activity in parallel. This helps determine if the observed biological effect is due to the prodrug, the metabolite, or both. | This provides the most complete picture but requires additional experiments. |

| Add Esterase Inhibitors | Compounds like bis-p-nitrophenylphosphate can inhibit esterase activity.[4] | High potential for off-target effects that could confound experimental results. This approach should be used with extreme caution and thorough validation. |

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. Metabolic pathway of mycophenolate mofetil (MMF). [Link]

-

Brandl, M. (1999). Degradation Products of Mycophenolate Mofetil in Aqueous Solution. Drug Development and Industrial Pharmacy, 25(3), 361-365. [Link]

-

PubMed. Degradation products of mycophenolate mofetil in aqueous solution. [Link]

-

precisionFDA. This compound. [Link]

-

Royal Society of Chemistry. In vitro pharmacokinetics of mycophenolate mofetil and its metabolites. Lab on a Chip. [Link]

-

Wikipedia. Mycophenolic acid. [Link]

-

PubMed. Involvement of carboxylesterase 1 and 2 in the hydrolysis of mycophenolate mofetil. [Link]

-

PubMed. Pharmacokinetics and bioavailability of mycophenolic acid after intravenous administration and oral administration of mycophenolate mofetil to heart transplant recipients. [Link]

-

ACS Publications. Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]

-

ResearchGate. Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. [Link]

-

Springer. Mycophenolate Mofetil: Use of a Simple Dissolution Technique to Assess Generic Formulation Differences. The AAPS Journal. [Link]

-

NIH. Quantitation of mycophenolic acid and metabolites by UPLC-MS/MS in renal transplant patients. [Link]

-

NIH. Physical and Chemical Stability of Mycophenolate Mofetil (MMF) Suspension Prepared at the Hospital. [Link]

-

NIH. In vitro mechanistic study on mycophenolate mofetil drug interactions: effect of prednisone, cyclosporine, and others. [Link]

-

PubMed. Stability of mycophenolate mofetil as an extemporaneous suspension. [Link]

-

ResearchGate. How to know the stability of drugs and reagents in the cell culture media? [Link]

-

NIH. Spectrophotometric Determination of Mycophenolate Mofetil as Its Charge-Transfer Complexes with Two π-Acceptors. [Link]

-

PubMed. Cell culture media impact on drug product solution stability. [Link]

-

Scilit. In vitro dissolution kinetic for mycophenolic acid derivatives tablets. [Link]

-

Asian Journal of Chemistry. Validated RP-HPLC Method for the Determination of Mycophenolate Mofetil in Tablet Dosage Forms. [Link]

-

PubMed. one-way conversion from mycophenolate mofetil and de novo use in stable liver transplant recipients. [Link]

-

ResearchGate. (PDF) SPECTROPHOTOMETRIC METHODS FOR THE ESTIMATION OF MYCOPHENOLATE MOFETIL. [Link]

-

ResearchGate. Cell culture media impact on drug product solution stability. [Link]

-

PubMed. Stability of mycophenolate mofetil in an extemporaneously compounded oral liquid. [Link]

-

NIH. Stability of Mycophenolate Mofetil in a 1:1 Mixture of Ora-Sweet and Ora-Plus. [Link]

-

Journal of Chemical and Pharmaceutical Sciences. Forced degradation studies: A Stability indicating liquid chromatographic method for the quantification of Mycophenolate mofetil. [Link]

-

ResearchGate. Stability of Mycophenolate Mofetil as an Extemporaneous Suspension. [Link]

-

SciELO. In vitro dissolution kinetic for mycophenolic acid derivatives tablets. [Link]

-

TSI Journals. Optimized and validated RP-UPLC method for the study of forced degradation and determination of mycophenolate mofetil in. [Link]

-

ResearchGate. Stability of Mycophenolate Mofetil as an Extemporaneous Suspension. [Link]

- Google Patents.

-

PubMed. Mycophenolate mofetil and its mechanisms of action. [Link]

-

PubMed. Clinical pharmacokinetics and pharmacodynamics of mycophenolate in solid organ transplant recipients. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Properties and applications of Mycophenolate mofetil_Chemicalbook [chemicalbook.com]

- 3. Mycophenolate mofetil and its mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Involvement of carboxylesterase 1 and 2 in the hydrolysis of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C24H33NO7 | CID 29983936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Degradation products of mycophenolate mofetil in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and bioavailability of mycophenolic acid after intravenous administration and oral administration of mycophenolate mofetil to heart transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. jchps.com [jchps.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Determining the Solubility of O-Methyl Mycophenolate Mofetil in Common Laboratory Solvents

Introduction: The Significance of Solubility in Drug Development

In the realm of pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its bioavailability and, consequently, its therapeutic efficacy. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile in various solvents is paramount for formulation development, preclinical testing, and ensuring consistent product performance. This guide provides an in-depth exploration of the solubility of O-Methyl Mycophenolate Mofetil, a derivative of the immunosuppressant drug Mycophenolate Mofetil (MMF).

Mycophenolate Mofetil is a prodrug of mycophenolic acid, a potent, reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of purine nucleotides in T and B lymphocytes.[1] this compound, as its name suggests, is a methylated analog of MMF.[2] While structurally similar, the addition of a methyl group can significantly alter the physicochemical properties of the parent molecule, including its solubility.[3][4] This guide will equip researchers with the foundational knowledge and practical methodologies to accurately determine the solubility of this compound in a range of common laboratory solvents.

Theoretical Framework: The Principles of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature and pressure to form a saturated solution. This equilibrium is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.

Several factors influence the solubility of a compound:

-

Chemical Structure: The presence of polar functional groups (e.g., hydroxyl, carboxyl, amino groups) generally increases solubility in polar solvents like water, while non-polar moieties (e.g., alkyl chains, aromatic rings) enhance solubility in non-polar organic solvents.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic. However, there are exceptions.

-

pH: For ionizable compounds, the pH of the aqueous medium plays a crucial role. The solubility of an acidic compound increases at higher pH, while that of a basic compound increases at lower pH.

-

Crystalline Form: Polymorphism, the ability of a solid to exist in multiple crystalline forms, can affect solubility. Amorphous forms are generally more soluble than their crystalline counterparts.

O-Methylation of a hydroxyl group, as in the case of this compound, replaces a hydrogen bond donor with a non-polar methyl group. This structural modification is expected to decrease its solubility in polar, protic solvents (like water and ethanol) and potentially increase its solubility in non-polar, aprotic solvents compared to the parent compound, Mycophenolate Mofetil.[3][4] However, the precise quantitative impact on solubility must be determined experimentally.

Predictive vs. Experimental Solubility Determination

While computational models can predict the solubility of a molecule based on its structure, these predictions are often approximations.[5][6] For definitive and accurate data, experimental determination of solubility is indispensable. The two primary methods for experimental solubility determination are kinetic and thermodynamic solubility assays.[7]

-

Kinetic Solubility: This high-throughput method involves dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility. While fast, it can sometimes overestimate solubility due to the formation of supersaturated solutions.

-

Thermodynamic Solubility: This method, often referred to as the "gold standard," measures the solubility of a compound in its solid, crystalline state in equilibrium with the solvent. The shake-flask method is the most common and reliable technique for determining thermodynamic solubility.[8]

This guide will focus on the thermodynamic solubility of this compound, providing a detailed protocol for the shake-flask method.

Quantitative Solubility Data of this compound

| Solvent | Predicted Solubility of this compound | Experimentally Determined Solubility (mg/mL) | Temperature (°C) |

| Water | Very Low | Data to be determined | 25 |

| Ethanol | Low to Moderate | Data to be determined | 25 |

| Methanol | Moderate | Data to be determined | 25 |

| Dimethyl Sulfoxide (DMSO) | High | Data to be determined | 25 |

| Dimethylformamide (DMF) | High | Data to be determined | 25 |

| Acetonitrile | Moderate | Data to be determined | 25 |

| Acetone | High | Data to be determined | 25 |

| Dichloromethane | Very High | Data to be determined | 25 |

| Ethyl Acetate | High | Data to be determined | 25 |

| Isopropanol | Low to Moderate | Data to be determined | 25 |

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the thermodynamic solubility of this compound.

Shake-Flask Method for Thermodynamic Solubility

This protocol is adapted from established methods for determining the equilibrium solubility of pharmaceutical compounds.[8][9][10][11]

Materials:

-

This compound (solid)

-

Selected laboratory solvents (high purity)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Syringe filters (0.22 µm, solvent-compatible)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent. An excess is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant agitation speed (e.g., 150 rpm) in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours. This allows the system to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of this compound.

Analytical Quantification Methods

Accurate quantification of the dissolved this compound is crucial for reliable solubility data. Below are protocols for two common analytical techniques.

HPLC is a highly sensitive and specific method for quantifying compounds in a solution. The following is a general HPLC method that can be optimized for this compound, based on methods for similar compounds.[12][13][14][15]

Instrumentation and Conditions:

-

HPLC System: With a UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape. The exact ratio should be optimized to achieve a suitable retention time for this compound.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: The UV absorbance maximum (λmax) of this compound should be determined by scanning a dilute solution. For Mycophenolate Mofetil, λmax is around 250 nm.[16]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered samples from the shake-flask experiment.

-

Concentration Calculation: Determine the concentration of this compound in the diluted samples using the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

UV-Vis spectrophotometry is a simpler and faster method for quantification, suitable if this compound has a distinct chromophore and the solvent does not interfere with its absorbance.[17][18][19][20]

Instrumentation and Conditions:

-

UV-Vis Spectrophotometer: Capable of scanning across the UV-Vis range.

-

Cuvettes: Quartz cuvettes for UV measurements.

Procedure:

-

Determine λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the diluted, filtered samples from the shake-flask experiment.

-

Concentration Calculation: Determine the concentration of this compound in the diluted samples using the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Troubleshooting and Best Practices

-

Ensure Excess Solid: Visually confirm the presence of undissolved solid at the end of the equilibration period.

-

Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.

-

Solvent Purity: Use high-purity solvents to avoid interference in the analytical measurements.

-

Filter Compatibility: Ensure that the syringe filters are chemically compatible with the solvents being used and do not adsorb the compound.

-

Validation of Analytical Method: Validate the chosen analytical method for linearity, accuracy, and precision before analyzing the solubility samples.

Conclusion

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of this compound in common laboratory solvents. By understanding the theoretical underpinnings of solubility and adhering to the detailed experimental protocols provided, reliable and reproducible data can be generated. This information is invaluable for guiding formulation strategies, ensuring the quality of preclinical studies, and ultimately contributing to the successful development of new therapeutic agents. While predictions based on structural analogy to Mycophenolate Mofetil offer initial guidance, the empirical data obtained through these rigorous experimental methods will provide the definitive solubility profile necessary for advancing research and development.

References

- Rankovic, Z. The impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing.

- Rankovic, Z. (2015, November 4). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Evotec. Thermodynamic Solubility Assay.

- Admeshop. Solubility, thermodynamic.

- Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility.

- Shaw, L. M., et al. (1997). A simple HPLC method for monitoring mycophenolic acid and its glucuronidated metabolite in transplant recipients. PubMed.

- Honarparvar, B., et al. (2015, October 21). The effect of N-methylation of amino acids (Ac-X-OMe)

- International Journal of Pharmaceutical Research & Analysis. analytical process of drugs by ultraviolet (uv) spectroscopy.

- PubChem.

- Honarparvar, B., et al. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study.

- Contract Pharma. (2023, April 27). Analytical Testing Methods: UV Spectroscopy.

- Chemistry LibreTexts. (2022, January 31). 5.1: : Identification of Drug Type by UV-Visible Spectroscopy.

- Shokhovets, A. V., et al. (2016, December 23). Accurate Method of HPLC-Ms/Ms Determination of Mycophenolic Acid in Human Plasma.

- Honarparvar, B., et al. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing).

- ResearchGate.

- Impactfactor. UV Spectroscopy Assay Method Development and Validation of Dimethyl Fumarate and Cyclosporine Drugs in Nano Dosage Forms.

- MDPI. (2021). Validated Simple HPLC-UV Method for Mycophenolic Acid (MPA) Monitoring in Human Plasma.

- ResearchGate.

- Tom, J. (2023, December 18).

- UCL Discovery.

- PubChem.

- ResearchGate.

- ResearchGate. Chemical structure of MMF (a), MPA (b), EUL (c), and NMP (d)..

- Proclinical. (2024, October 2). The Difference Between Mycophenolate Mofetil (MMF)

- Bodnarchuk, M. S., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.

- Tang, Y., et al. (2019, May 27).

- Wishart, D. S. (2025, August 6). How Do Metabolites Differ from Their Parent Molecules and How Are They Excreted?.

Sources

- 1. Mycophenolate Mofetil | C23H31NO7 | CID 5281078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C24H33NO7 | CID 29983936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. evotec.com [evotec.com]

- 10. admeshop.com [admeshop.com]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. A simple HPLC method for monitoring mycophenolic acid and its glucuronidated metabolite in transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. ijpra.com [ijpra.com]

- 18. contractpharma.com [contractpharma.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. impactfactor.org [impactfactor.org]

An In-Depth Technical Guide to the Discovery and Development of Mycophenolate Mofetil

A Senior Application Scientist's Perspective on a Cornerstone Immunosuppressant

Abstract

Mycophenolate Mofetil (MMF) represents a triumph of rational drug design, transforming a natural product with limited therapeutic utility into a cornerstone of immunosuppressive therapy. This guide provides a detailed technical narrative of its journey from the parent compound, Mycophenolic Acid (MPA), to a clinically indispensable prodrug. We will explore the causal drivers behind its chemical modification, dissect its multi-faceted mechanism of action, detail the evolution of its chemical synthesis, and present the analytical methodologies crucial for its study. This document is intended for researchers and drug development professionals, offering field-proven insights into the strategic decisions and scientific rigor that underpin the success of MMF.

Introduction: The Promise and Problems of Mycophenolic Acid

The story of Mycophenolate Mofetil begins with its active moiety, Mycophenolic Acid (MPA). First isolated in 1893 by Bartolomeo Gosio from the fungus Penicillium brevi-compactum, MPA was one of the earliest characterized antibiotics. Subsequent research revealed a wide spectrum of biological activities, including antifungal, antiviral, and antitumor properties.

The key breakthrough came with the recognition of its potent immunosuppressive effects. However, the clinical development of MPA itself was hampered by significant pharmacokinetic challenges, most notably poor oral bioavailability and gastrointestinal side effects. This therapeutic bottleneck created a clear scientific imperative: to engineer a new molecular entity that could deliver MPA more efficiently and safely. This need gave rise to a targeted prodrug strategy, culminating in the synthesis of Mycophenolate Mofetil.

The Prodrug Strategy: Rational Design of Mycophenolate Mofetil (MMF)

A prodrug is an inactive or less active molecule that is metabolically converted within the body into the active parent drug. The development of MMF is a classic example of this strategy, designed specifically to enhance the oral bioavailability of MPA.

The chosen modification was the esterification of MPA's carboxylic acid group with 2-(4-morpholinyl)ethanol. This transformation yielded 2-(4-morpholinyl)ethyl (E)-6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-3-oxo-isobenzofuran-5-yl)-4-methyl-4-hexenoate, or Mycophenolate Mofetil. The rationale for this specific chemical choice was twofold:

-

Improved Absorption: The morpholinoethyl ester moiety increases the lipophilicity of the molecule compared to the parent carboxylic acid, facilitating its absorption across the gastrointestinal tract.

-

Efficient Bioactivation: Following absorption, MMF is rapidly and completely hydrolyzed by ubiquitous human carboxylesterases (CES) in the liver, plasma, and other tissues, releasing the active MPA into systemic circulation. This efficient conversion ensures high systemic exposure to the active drug.

This elegant solution directly addressed the primary limitations of MPA, paving the way for its successful clinical application.

Chemical Synthesis and Process Development

The synthesis of a pharmaceutical-grade active pharmaceutical ingredient (API) requires a robust, scalable, and economically viable process that minimizes impurities. Several synthetic routes to MMF have been developed and patented over the years.

Common Synthetic Pathways

The primary approaches to synthesizing MMF involve the esterification of Mycophenolic Acid with 2-(4-morpholinyl)ethanol. The key differences lie in the method used to activate the carboxylic acid of MPA.

-

Acid Halide Condensation: This classic method involves converting MPA to a more reactive acid chloride, typically using an agent like thionyl chloride, followed by reaction with 2-(4-morpholinyl)ethanol. While effective, this route can generate impurities, including dimers, that are challenging to remove.

-

Direct Esterification: This approach involves reacting MPA directly with 2-(4-morpholinyl)ethanol, often in a solvent that allows for the azeotropic removal of water to drive the reaction to completion. This method can require long reaction times and high temperatures.

-

Transesterification: A widely adopted and efficient method involves a two-step process. First, MPA is converted to a simple alkyl ester, such as methyl mycophenolate. This intermediate is then reacted with 2-(4-morpholinyl)ethanol in the presence of a catalyst to yield MMF. This route often provides high purity and yield. Catalysts can range from tin-based compounds like dibutyltin oxide to less toxic alternatives like zinc or calcium salts[1].

-

Enzymatic Transesterification: More novel, "green" chemistry approaches utilize enzymes, such as Candida antarctica lipase, to catalyze the transesterification reaction, offering high specificity and milder reaction conditions[2][3].

Table 1: Comparison of Selected MMF Synthesis Routes

| Synthetic Route | Starting Materials | Key Reagents / Catalysts | Advantages | Challenges & Impurities | Reference |

| Acid Halide | Mycophenolic Acid, 2-(4-morpholinyl)ethanol | Thionyl Chloride or Oxalyl Chloride | High reactivity of intermediate | Formation of dimeric and other impurities, harsh reagents. | [U.S. Pat. No. 4,753,935] |

| Direct Esterification | Mycophenolic Acid, 2-(4-morpholinyl)ethanol | Toluene/Xylene (for water removal) | Fewer steps | Long reaction times, high temperatures, incomplete conversion. | [WO 02100855] |

| Transesterification | Methyl Mycophenolate, 2-(4-morpholinyl)ethanol | Dibutyltin Oxide, Zinc Acetate, Calcium Chloride | High yield, good purity control | Toxicity of tin catalysts, requires initial esterification step. | [1] |

| Enzymatic | Alkyl Mycophenolate, 2-(4-morpholinyl)ethanol | Candida antarctica Lipase (CALB) | Mild conditions, high selectivity, environmentally friendly | Higher cost of enzyme, longer reaction times. | [2][3] |

Experimental Protocol: Representative Transesterification Synthesis of MMF

The following protocol is a representative example based on principles described in the patent literature for the synthesis of MMF via transesterification.

Objective: To synthesize Mycophenolate Mofetil from Methyl Mycophenolate.

Materials:

-

Methyl Mycophenolate (1 equivalent)

-

2-(4-morpholinyl)ethanol (2-3 equivalents)

-

Zinc Acetate (catalyst, ~0.1-0.2 equivalents)

-

Toluene (solvent)

-

Ethyl Acetate (extraction solvent)

-

Hydrochloric Acid (for pH adjustment)

-

Sodium Bicarbonate Solution (for washing)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a condenser and a Dean-Stark trap (or set up for distillation), add Methyl Mycophenolate, 2-(4-morpholinyl)ethanol, Zinc Acetate, and toluene.

-

Transesterification Reaction: Heat the reaction mixture to reflux (approx. 90-120°C). The methanol byproduct of the transesterification will be removed by azeotropic distillation with toluene, driving the reaction equilibrium towards the product.

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the consumption of Methyl Mycophenolate is deemed complete (typically 18-24 hours).

-

Work-up and Isolation: a. Cool the reaction mixture and dilute it with ethyl acetate. b. Filter the mixture to remove the catalyst. c. Wash the organic phase sequentially with a dilute sodium bicarbonate solution and then with water. d. Acidify the aqueous phase with hydrochloric acid to a pH of ~3-4. This protonates the morpholine nitrogen, making the MMF product water-soluble as its hydrochloride salt and separating it from unreacted non-basic starting material. e. Separate the aqueous layer.

-

Purification: a. Basify the aqueous layer with a sodium bicarbonate solution to a pH of ~7-8. This deprotonates the MMF, causing it to precipitate out of the solution. b. Filter the solid precipitate and wash it with water. c. Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate) to yield highly pure Mycophenolate Mofetil.

-

Characterization: Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR spectroscopy.

Diagram: MMF Synthesis and Bioactivation Workflow

Caption: Workflow of MMF from chemical synthesis to in vivo bioactivation.

Mechanism of Action: From Prodrug to Potent Immunosuppression

The therapeutic efficacy of MMF is entirely dependent on its conversion to MPA. MPA exerts its effects through a highly selective mechanism targeting the proliferation of immune cells.

Core Mechanism: Inhibition of IMPDH

The primary molecular target of MPA is Inosine-5′-monophosphate dehydrogenase (IMPDH) . MPA is a potent, selective, non-competitive, and reversible inhibitor of this crucial enzyme.[4]

IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, specifically the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). This pathway is essential for the synthesis of guanosine triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).

The key to MPA's selective action lies in the metabolic wiring of lymphocytes. T- and B-lymphocytes are critically dependent on the de novo purine synthesis pathway for their proliferation, as they lack efficient salvage pathways that other cell types can utilize. By inhibiting IMPDH, MPA effectively starves activated lymphocytes of the guanine nucleotides required for DNA and RNA synthesis, leading to a potent cytostatic effect.

Furthermore, there are two isoforms of IMPDH:

-

Type I: Constitutively expressed in most cell types.

-

Type II: Upregulated in activated lymphocytes.

MPA is significantly more potent at inhibiting the Type II isoform, which further contributes to its lymphocyte-specific immunosuppressive activity.

Downstream Cellular Consequences

The depletion of the guanosine nucleotide pool triggers several downstream effects that contribute to the overall immunosuppressive and anti-inflammatory profile of MMF:

-

Inhibition of Proliferation: The primary outcome is the arrest of T- and B-cell proliferation in response to mitogenic or allospecific stimulation.

-

Suppression of Antibody Formation: B-lymphocyte proliferation and maturation are halted, thereby suppressing antibody production.

-

Induction of Apoptosis: MPA can induce apoptosis (programmed cell death) in activated T-lymphocytes, potentially eliminating clones of cells responding to antigenic stimulation.

-

Inhibition of Glycosylation: The synthesis of glycoproteins and glycolipids requires GTP. By depleting GTP, MPA interferes with the glycosylation of cellular adhesion molecules, reducing the recruitment of lymphocytes and monocytes to sites of inflammation and graft rejection.

Diagram: MPA's Mechanism of Action

Caption: Mechanism of action of MPA via IMPDH inhibition.

Pharmacokinetics and Analytical Methodologies

The clinical utility of MMF is defined by its pharmacokinetic (PK) profile, which ensures predictable delivery of the active MPA.

Key Pharmacokinetic Parameters

Following oral administration, MMF is rapidly and completely absorbed. The prodrug itself has a very short half-life in plasma, as it is quickly hydrolyzed to MPA. The active drug, MPA, is then primarily metabolized in the liver to an inactive phenolic glucuronide (MPAG), which is excreted in the urine.

Table 2: Typical Pharmacokinetic Parameters of MPA after Oral MMF Administration

| Parameter | Description | Typical Value (in healthy adults, 1g dose) | Reference |

| Tmax (MPA) | Time to reach maximum plasma concentration | ~0.8 - 1.5 hours | [5][6] |

| Cmax (MPA) | Maximum plasma concentration | ~25 mg/L | [5] |

| AUC (MPA) | Area Under the Curve (total drug exposure) | ~39-66 mg·h/L | [5][7] |

| t½ (MPA) | Apparent elimination half-life | ~16-18 hours | [5] |

| Protein Binding (MPA) | Percentage bound to plasma albumin | >97% | [5] |

| Bioavailability | Systemic availability of MPA from oral MMF | ~94% | [5] |

Note: Values can vary significantly between patient populations (e.g., transplant recipients) and with co-administered drugs.

Analytical Protocol: HPLC-UV for MMF and MPA Quantification

Accurate quantification of MMF and MPA in biological matrices is essential for PK studies and therapeutic drug monitoring. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a standard and robust method.

Objective: To determine the concentration of MMF and MPA in human plasma.

Methodology:

-

Sample Preparation: a. To 200 µL of plasma sample in a microcentrifuge tube, add an internal standard (e.g., carbamazepine) to correct for extraction variability. b. Add 500 µL of acetonitrile to precipitate plasma proteins. c. Vortex vigorously for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins. e. Carefully transfer the supernatant to a clean HPLC vial for analysis.

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an acidic phosphate buffer or ion-pairing agent (e.g., tetrabutyl ammonium bromide) and acetonitrile (e.g., 65:35 v/v). The exact ratio is optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

-

Quantification: a. Generate a calibration curve by spiking blank plasma with known concentrations of MMF and MPA and processing them as described above. b. Plot the peak area ratio (analyte/internal standard) against concentration. c. Determine the concentration of MMF and MPA in the unknown samples by interpolating their peak area ratios from the calibration curve.

This method allows for the simultaneous, accurate, and precise determination of both the prodrug and its active metabolite.[8][9]

Conclusion

The development of Mycophenolate Mofetil is a paradigm of modern pharmaceutical science. It demonstrates how a deep understanding of medicinal chemistry, pharmacology, and process development can overcome the inherent limitations of a promising natural product. By applying a rational prodrug strategy, scientists transformed MPA into MMF, a drug with improved bioavailability and a well-defined safety and efficacy profile. Its highly selective mechanism of action, targeting the de novo purine synthesis pathway in lymphocytes, provides a powerful and specific immunosuppressive effect that has become indispensable in preventing organ transplant rejection and managing autoimmune diseases. The continued refinement of its synthesis and analytical methods further underscores the maturity and importance of this vital therapeutic agent.

References

-

Schiff, M. H., et al. (2006). Determination of Mycophenolic Acid and Mycophenolate Mofetil by High-Performance Liquid Chromatography Using Postcolumn Derivatization. Analytical Chemistry, 78(4), 1211-1217. [Link]

-

Pohanka, A., et al. (2006). Determination of Mycophenolic Acid and Mycophenolate Mofetil by High-Performance Liquid Chromatography Using Postcolumn Derivatization. PubMed. [Link]

-

Büchler, M., et al. (1998). Clinical pharmacokinetics of mycophenolate mofetil. Clinical Pharmacokinetics, 34(6), 429-455. [Link]

-

Zhang, Y., et al. (2005). HPLC Determination of Mycophenolate Mofetil and Its Active Metabolite Mycophenolic Acid in Human Plasma. Ingenta Connect. [Link]

-

Cattaneo, D., et al. (2001). Correlation of Mycophenolic Acid Pharmacokinetic Parameters With Side Effects in Kidney Transplant Patients Treated With Mycophenolate Mofetil. PubMed. [Link]

-

Reddy, T. V. B., et al. (2013). Validated RP-HPLC Method for the Determination of Mycophenolate Mofetil in Tablet Dosage Forms. Asian Journal of Chemistry, 25(9), 5019-5021. [Link]

-

Yu, F., et al. (2018). Pharmacokinetics of Mycophenolate Mofetil and Development of Limited Sampling Strategy in Early Kidney Transplant Recipients. Frontiers in Pharmacology, 9, 861. [Link]

-

Cattaneo, D., et al. (2001). Correlation of Mycophenolic Acid Pharmacokinetic Parameters with Side Effects in Kidney Transplant Patients Treated with Mycophenolate Mofetil. Clinical Chemistry, 47(9), 1681-1684. [Link]

- Lin, K., et al. (2004). Process for making mycophenolate mofetil by transesterification.

-

El-Gendy, M. A., et al. (2020). Development of RP- HPLC Method for Simultaneous Estimation of Mycophenolate Mofetil and Tacrolimus. Journal of Materials and Environmental Science, 11(11), 1918-1930. [Link]

-

de Winter, B. C. M., et al. (2008). Population pharmacokinetics of mycophenolic acid: A comparison between enteric-coated mycophenolate sodium and mycophenolate mofetil in renal transplant recipients. RePub, Erasmus University Repository. [Link]

- Pelliccia, S., et al. (2008). Method For The Preparation Of Mycophenolate Mofetil By Enzymatic Tranesterification.

- Lin, K., et al. (2003). Method of making mycophenolate mofetil using transesterification.

- Lin, K., et al. (2004). Process for making mycophenolate mofetil by transesterification.

-

Pelliccia, S., et al. (2006). A METHOD FOR THE PREPARATION OF MYCOPHENOLATE MOFETIL BY ENZIMATIC TRANSESTERIFICATION. WIPO Patentscope. [Link]

-

Jonsson, C. A., et al. (2003). Inosine monophosphate dehydrogenase (IMPDH) inhibition in vitro suppresses lymphocyte proliferation and the production of immunoglobulins, autoantibodies and cytokines in splenocytes from MRLlpr/lpr mice. NIH. [Link]

-

Mak, C. S., et al. (2013). Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 56(21), 8845-8857. [Link]

-

Fleming, M. A., et al. (1996). Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis. PubMed. [Link]

-

Cohn, R. G., et al. (2010). Regulation of the Interaction of Inosine Monophosphate Dehydrogenase with Mycophenolic Acid by GTP. ResearchGate. [Link]

Sources

- 1. US7019133B2 - Process for making mycophenolate mofetil by transesterification - Google Patents [patents.google.com]

- 2. US20080085542A1 - Method For The Preparation Of Mycophenolate Mofetil By Enzymatic Tranesterification - Google Patents [patents.google.com]

- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 4. scbt.com [scbt.com]

- 5. Clinical pharmacokinetics of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacokinetics of Mycophenolate Mofetil and Development of Limited Sampling Strategy in Early Kidney Transplant Recipients [frontiersin.org]

- 7. Correlation of mycophenolic acid pharmacokinetic parameters with side effects in kidney transplant patients treated with mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. asianpubs.org [asianpubs.org]

A Technical Guide to the Pharmacokinetics and Bioavailability of Mycophenolate Mofetil in Preclinical Animal Models

Executive Summary

Mycophenolate mofetil (MMF) is a cornerstone immunosuppressive agent, functioning as a prodrug to enhance the oral bioavailability of its active metabolite, mycophenolic acid (MPA). Understanding its pharmacokinetic (PK) and bioavailability (BA) profile in relevant animal models is a critical prerequisite for successful clinical translation. This guide provides an in-depth analysis of the experimental design, bioanalytical methodologies, and data interpretation central to the preclinical evaluation of MMF. We synthesize data from studies in rodents, canines, swine, and equine models to explain the causal relationships behind protocol design, ensuring a framework of scientific integrity and logical validation. This document serves as a comprehensive resource for professionals engaged in the preclinical development of immunosuppressive therapies.

Introduction: The Rationale for Mycophenolate Mofetil

Mycophenolic acid (MPA) is a potent, selective, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanosine nucleotide synthesis.[1] This mechanism confers a lymphocyte-selective immunosuppressive effect, as T and B lymphocytes are critically dependent on this pathway for their proliferation.[2][3] However, MPA itself exhibits poor aqueous solubility and variable oral absorption. To overcome this limitation, the prodrug Mycophenolate Mofetil (MMF), the 2-morpholinoethyl ester of MPA, was developed to improve its oral bioavailability.[1][4][5]